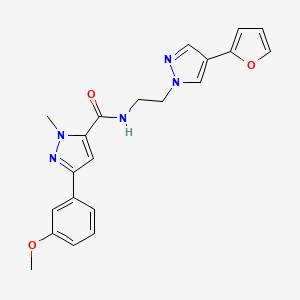

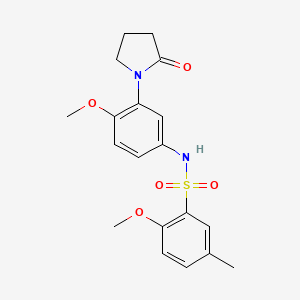

![molecular formula C15H16N2OS2 B3012098 2-(methylthio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide CAS No. 851208-46-3](/img/structure/B3012098.png)

2-(methylthio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(methylthio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C15H16N2OS2 and its molecular weight is 304.43. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Agents

Research on benzothiazole derivatives, including similar compounds to 2-(methylthio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide, has shown promising antibacterial activity. Specifically, analogs containing the benzothiazole nucleus have demonstrated effectiveness against bacteria like Staphylococcus aureus and Bacillus subtilis. These studies highlight the potential of benzothiazole derivatives in developing new antibacterial agents (Palkar et al., 2017).

Anticancer Agents

Benzothiazole derivatives have also been explored for their potential in cancer treatment. Research indicates that some compounds, structurally related to this compound, show significant anticancer activity against various cancer cell lines. These findings suggest the potential use of these compounds in developing novel anticancer therapies (Tiwari et al., 2017), (Ravinaik et al., 2021).

Supramolecular Gelators

In the field of materials science, certain N-(thiazol-2-yl) benzamide derivatives have been identified as effective supramolecular gelators. These compounds can form stable gels with solvents like ethanol and methanol, which can be useful in various applications including drug delivery and tissue engineering (Yadav & Ballabh, 2020).

Antioxidant Activity

Some benzothiazole derivatives exhibit significant antioxidant properties. Studies have shown that these compounds can effectively scavenge free radicals and may have potential in treating diseases associated with oxidative stress (Cabrera-Pérez et al., 2016).

Metal Complex Formation

Research has shown that benzothiazole compounds, including those similar to this compound, can form complexes with metals like Ni and Pd. These complexes have potential applications in catalysis and materials science (Adhami et al., 2012).

Mechanism of Action

Target of Action

The primary targets of this compound are Casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β) . These kinases are responsible for the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner which causes its deactivation .

Mode of Action

The compound acts as a dual kinase inhibitor against CK2 and GSK3β . By inhibiting these kinases, it prevents the phosphorylation and subsequent deactivation of PTEN . This results in the activation of PTEN, which plays a crucial role in cell cycle regulation and prevents uncontrolled cell growth .

Biochemical Pathways

The compound affects the biochemical pathways involving CK2 and GSK3β . These kinases are involved in the phosphorylation of PTEN, which is a part of the PI3K/Akt signaling pathway . By inhibiting CK2 and GSK3β, the compound prevents the deactivation of PTEN, thereby disrupting the PI3K/Akt signaling pathway and inhibiting cell proliferation .

Pharmacokinetics

The compound’s ability to inhibit ck2 and gsk3β at concentrations of 19 μM and 067 μM respectively suggests that it may have good bioavailability

Result of Action

The result of the compound’s action is the prevention of PTEN deactivation . This leads to the disruption of the PI3K/Akt signaling pathway, which in turn inhibits cell proliferation . This could potentially have therapeutic effects in conditions characterized by uncontrolled cell growth, such as cancer .

Future Directions

Properties

IUPAC Name |

2-methylsulfanyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2OS2/c1-19-12-8-4-2-6-10(12)14(18)17-15-16-11-7-3-5-9-13(11)20-15/h2,4,6,8H,3,5,7,9H2,1H3,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVYWJYLSQKCMLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)NC2=NC3=C(S2)CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chlorobenzyl)-N-(4-isopropylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B3012016.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-phenylacetamido)benzofuran-2-carboxamide](/img/structure/B3012021.png)

![5-[1-(3-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B3012025.png)

![1-[(4-bromo-3-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B3012026.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B3012029.png)

![2-methoxyethyl 6-(2-bromophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B3012033.png)